molecular formula C19H21ClN2O2 B5752684 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide

4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide

Katalognummer B5752684
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: KVKXUKVCHCGKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has shown promising results in the treatment of various autoimmune diseases and B-cell malignancies.

Wirkmechanismus

4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide is a potent and selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. The inhibition of BTK by 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide prevents the activation of downstream signaling pathways and leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of B-cell receptor signaling and the proliferation of B-cells. In addition, 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also been shown to induce apoptosis in B-cell malignancies, leading to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various biological processes. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain biological systems. In addition, it may have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide. One potential direction is the development of combination therapies involving 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide and other inhibitors of B-cell receptor signaling. Another potential direction is the study of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of more potent and selective inhibitors of BTK may lead to the development of more effective therapies for autoimmune diseases and B-cell malignancies.

Synthesemethoden

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide involves a multi-step process starting from readily available starting materials. The first step involves the reaction of 4-chlorobenzyl alcohol with piperidine in the presence of a base to form the corresponding piperidinylbenzyl alcohol. The next step involves the reaction of the piperidinylbenzyl alcohol with 4-chlorophenyl isocyanate to form the corresponding benzamide. The final step involves the purification of the product by column chromatography to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases and B-cell malignancies. It has been shown to inhibit B-cell receptor signaling and prevent the proliferation of B-cells. In addition, it has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also shown potential in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Eigenschaften

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-8-10-18(11-9-17)24-14-15-4-6-16(7-5-15)19(23)21-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKXUKVCHCGKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.